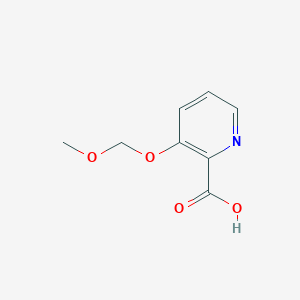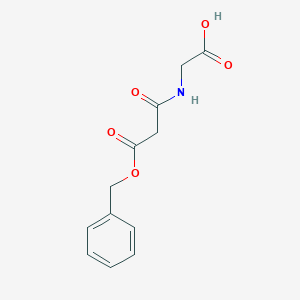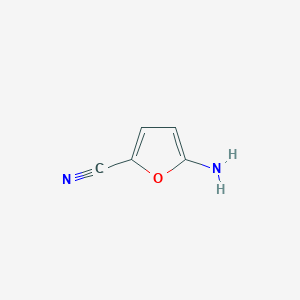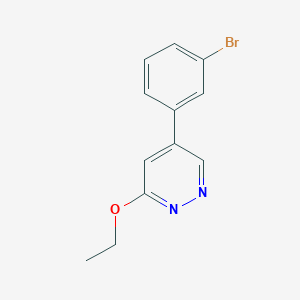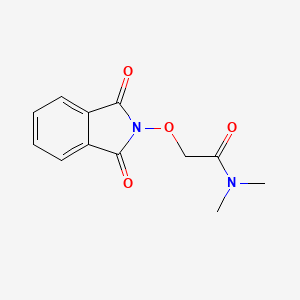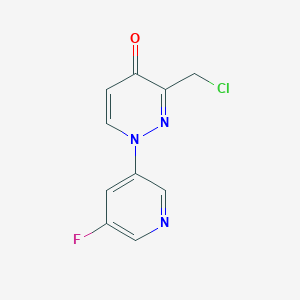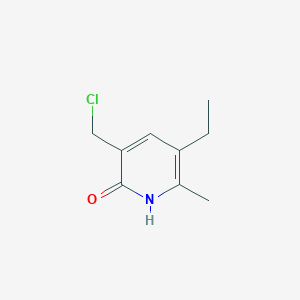
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with chloromethyl, ethyl, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the chloromethylation of a pyridinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve an acidic environment and controlled temperatures to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Products: Formation of pyridinone derivatives with higher oxidation states.
Reduction Products: Formation of reduced pyridinone derivatives with lower oxidation states.
科学研究应用
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 2-(chloromethyl)-4-ethyl-5-methyl-1H-pyridin-3-one
- 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-4-one
- 2-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-3-one
Uniqueness
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, enhancing its utility in various research and industrial contexts.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3,5H2,1-2H3,(H,11,12) |
InChI 键 |
GXWNRIBYMAZFNA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


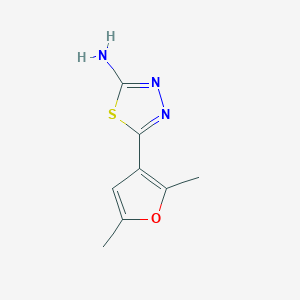

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)

